(4Z)-4-{3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzylidene}-1-phenylpyrazolidine-3,5-dione
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Overview
Description
(4Z)-4-({3-BROMO-4-[2-(3,4-DIMETHYLPHENOXY)ETHOXY]-5-METHOXYPHENYL}METHYLIDENE)-1-PHENYLPYRAZOLIDINE-3,5-DIONE is a complex organic compound characterized by its unique structure, which includes a brominated phenyl group, a dimethylphenoxyethoxy moiety, and a pyrazolidine-3,5-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-4-({3-BROMO-4-[2-(3,4-DIMETHYLPHENOXY)ETHOXY]-5-METHOXYPHENYL}METHYLIDENE)-1-PHENYLPYRAZOLIDINE-3,5-DIONE typically involves multiple steps, starting from commercially available precursors. The key steps include:
Bromination: Introduction of the bromine atom into the phenyl ring using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Etherification: Formation of the dimethylphenoxyethoxy group through a nucleophilic substitution reaction.
Condensation: The final step involves the condensation of the brominated phenyl ether with a pyrazolidine-3,5-dione derivative under basic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(4Z)-4-({3-BROMO-4-[2-(3,4-DIMETHYLPHENOXY)ETHOXY]-5-METHOXYPHENYL}METHYLIDENE)-1-PHENYLPYRAZOLIDINE-3,5-DIONE can undergo various chemical reactions, including:
Oxidation: The brominated phenyl group can be oxidized to form corresponding phenols or quinones.
Reduction: The compound can be reduced to remove the bromine atom or to modify the pyrazolidine-3,5-dione core.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like sodium azide (NaN₃) or thiourea can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic compounds, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
(4Z)-4-({3-BROMO-4-[2-(3,4-DIMETHYLPHENOXY)ETHOXY]-5-METHOXYPHENYL}METHYLIDENE)-1-PHENYLPYRAZOLIDINE-3,5-DIONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (4Z)-4-({3-BROMO-4-[2-(3,4-DIMETHYLPHENOXY)ETHOXY]-5-METHOXYPHENYL}METHYLIDENE)-1-PHENYLPYRAZOLIDINE-3,5-DIONE involves its interaction with specific molecular targets. These may include enzymes or receptors involved in inflammatory pathways. The compound’s brominated phenyl group and pyrazolidine-3,5-dione core are likely critical for its biological activity, enabling it to modulate key signaling pathways and exert its effects.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with two chlorine atoms, used in the production of dyes and herbicides.
Gallium Arsenide (GaAs): A compound semiconductor with applications in electronics and optoelectronics.
Uniqueness
(4Z)-4-({3-BROMO-4-[2-(3,4-DIMETHYLPHENOXY)ETHOXY]-5-METHOXYPHENYL}METHYLIDENE)-1-PHENYLPYRAZOLIDINE-3,5-DIONE is unique due to its combination of a brominated phenyl group, a dimethylphenoxyethoxy moiety, and a pyrazolidine-3,5-dione core. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
Molecular Formula |
C27H25BrN2O5 |
---|---|
Molecular Weight |
537.4 g/mol |
IUPAC Name |
(4Z)-4-[[3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxyphenyl]methylidene]-1-phenylpyrazolidine-3,5-dione |
InChI |
InChI=1S/C27H25BrN2O5/c1-17-9-10-21(13-18(17)2)34-11-12-35-25-23(28)15-19(16-24(25)33-3)14-22-26(31)29-30(27(22)32)20-7-5-4-6-8-20/h4-10,13-16H,11-12H2,1-3H3,(H,29,31)/b22-14- |
InChI Key |
WGDLQURMICVIRI-HMAPJEAMSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)OCCOC2=C(C=C(C=C2Br)/C=C\3/C(=O)NN(C3=O)C4=CC=CC=C4)OC)C |
Canonical SMILES |
CC1=C(C=C(C=C1)OCCOC2=C(C=C(C=C2Br)C=C3C(=O)NN(C3=O)C4=CC=CC=C4)OC)C |
Origin of Product |
United States |
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